

# Roginolisib: A Deep Dive into Allosteric PI3Kδ Modulation for Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide for Researchers and Drug Development Professionals

# **Executive Summary**

**Roginolisib** (also known as IOA-244) is a first-in-class, orally bioavailable, allosteric modulator of phosphoinositide 3-kinase delta (PI3K $\delta$ ).[1][2][3][4] Its unique non-ATP competitive mechanism of inhibition and high selectivity for the PI3K $\delta$  isoform translate into a promising safety profile and a multi-faceted anti-cancer activity.[5] This document provides a comprehensive technical overview of **Roginolisib**, detailing its mechanism of action, impact on oncogenic signaling and the tumor microenvironment, and a summary of key preclinical and clinical findings. Detailed experimental protocols for seminal studies are provided to enable replication and further investigation by the scientific community.

# Introduction: The Rationale for Targeting PI3K $\delta$

The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a common feature in many human cancers. The PI3K family is divided into three classes, with Class I being the most implicated in cancer. Class I PI3Ks are heterodimers composed of a catalytic subunit (p110) and a regulatory subunit. There are four isoforms of the p110 catalytic subunit:  $p110\alpha$ ,  $p110\beta$ ,  $p110\gamma$ , and  $p110\delta$ .

While PI3K $\alpha$  and PI3K $\beta$  are ubiquitously expressed, PI3K $\delta$  is predominantly expressed in hematopoietic cells, playing a crucial role in the development, activation, and function of



immune cells. Notably, PI3K $\delta$  signaling is essential for the suppressive function of regulatory T cells (Tregs), which often infiltrate the tumor microenvironment and dampen the anti-tumor immune response. Furthermore, aberrant PI3K $\delta$  expression and activity have been observed in various tumor cells, where it can directly promote cancer cell survival and proliferation.

First-generation PI3K inhibitors, many of which target multiple isoforms, have been hampered by significant toxicities, limiting their clinical utility. This has driven the development of highly selective inhibitors, with a particular focus on the delta isoform due to its restricted expression pattern, offering the potential for a wider therapeutic window. **Roginolisib** emerges from this new generation of inhibitors, distinguished by its unique allosteric mechanism of action.

# Mechanism of Action: Allosteric Modulation of PI3K $\delta$

Unlike conventional ATP-competitive inhibitors that bind to the highly conserved ATP-binding pocket of the kinase domain, **Roginolisib** is a non-ATP competitive, allosteric modulator. It exerts its inhibitory effect by binding to the C-terminal region of the p110 $\delta$  catalytic subunit. This allosteric binding event induces a conformational change in the PI3K $\delta$  enzyme, locking it in an inactive state. This distinct mechanism is thought to contribute to its high selectivity and favorable safety profile, avoiding off-target effects associated with broader kinase inhibition.

# Data Presentation: Quantitative Analysis of Roginolisib's Activity Isoform Selectivity

The selectivity of **Roginolisib** for PI3K $\delta$  over other Class I PI3K isoforms is a cornerstone of its therapeutic potential. The following table summarizes the half-maximal inhibitory concentrations (IC50) of **Roginolisib** against the four Class I PI3K isoforms, demonstrating its potent and selective inhibition of PI3K $\delta$ .



| PI3K Isoform | Roginolisib (IOA-244) IC50 (nM) |  |  |
|--------------|---------------------------------|--|--|
| ΡΙ3Κα        | >10,000                         |  |  |
| РІЗКβ        | 1,600                           |  |  |
| РІЗКу        | 330                             |  |  |
| ΡΙ3Κδ        | 8                               |  |  |

Table 1: Comparative IC50 values of Roginolisib against Class I PI3K isoforms. Data extracted from supplementary materials of Johnson et al., Cancer Research Communications, 2023.

## **Cellular Activity**

The in vitro efficacy of **Roginolisib** has been demonstrated in various cancer cell lines. The table below presents a summary of its anti-proliferative and apoptosis-inducing activity in selected models.



| Cell Line                                                                    | Cancer<br>Type                           | Assay                                   | Endpoint          | Roginolis<br>ib<br>Concentr<br>ation | Result                                       | Referenc<br>e |
|------------------------------------------------------------------------------|------------------------------------------|-----------------------------------------|-------------------|--------------------------------------|----------------------------------------------|---------------|
| Ramos                                                                        | Burkitt's<br>Lymphoma                    | Proliferatio<br>n                       | IC50              | 48 nM                                | Inhibition of<br>B cell<br>proliferatio<br>n |               |
| Ramos                                                                        | Burkitt's<br>Lymphoma                    | pAkt<br>Inhibition<br>(BCR-<br>induced) | IC50              | 280 nM                               | Abolished<br>pAkt<br>signaling               |               |
| PXF698,<br>PXF1752                                                           | Malignant<br>Pleural<br>Mesothelio<br>ma | Apoptosis<br>Assay                      | Time to apoptosis | 10 μΜ                                | Apoptosis<br>detected at<br>48 hours         | _             |
| Patient-<br>derived<br>CLL cells                                             | Chronic<br>Lymphocyti<br>c Leukemia      | Co-culture<br>with<br>Venetoclax        | Synergy           | 0.625 to 5<br>μΜ                     | Strong<br>synergistic<br>cell killing        | •             |
| Table 2:<br>Summary<br>of in vitro<br>cellular<br>activity of<br>Roginolisib |                                          |                                         |                   |                                      |                                              |               |

## **Clinical Efficacy**

**Roginolisib** has been evaluated in several clinical trials, most notably the DIONE-01 study (NCT04328844), in patients with advanced solid tumors and follicular lymphoma. The recommended Phase 2 dose (RP2D) has been established at 80 mg once daily.



| Cancer<br>Type                                                                      | Number<br>of<br>Patients | Treatmen<br>t           | Objective<br>Respons<br>e Rate<br>(ORR) | Disease<br>Control<br>Rate<br>(DCR) | Median<br>Overall<br>Survival<br>(OS) | Referenc<br>e |
|-------------------------------------------------------------------------------------|--------------------------|-------------------------|-----------------------------------------|-------------------------------------|---------------------------------------|---------------|
| Uveal<br>Melanoma                                                                   | 29                       | Roginolisib<br>80 mg QD | 3% Partial<br>Response<br>(PR)          | 72% Stable<br>Disease<br>(SD)       | 16 months                             |               |
| Follicular<br>Lymphoma<br>(r/r)                                                     | 4                        | Roginolisib<br>80 mg QD | 50% Partial<br>Response<br>(PR)         | -                                   | Not<br>Reached                        |               |
| Table 3: Summary of clinical efficacy data for Roginolisib from the DIONE-01 study. |                          |                         |                                         |                                     |                                       |               |

# Signaling Pathways and Experimental Workflows PI3K/AKT/mTOR Signaling Pathway Inhibition

**Roginolisib**'s primary molecular effect is the inhibition of the PI3K/AKT/mTOR signaling cascade. By allosterically inhibiting PI3K $\delta$ , **Roginolisib** prevents the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3). This reduction in PIP3 levels at the cell membrane leads to decreased activation of downstream effectors such as AKT and mTOR, ultimately resulting in reduced cell proliferation and survival, and the induction of apoptosis.





Click to download full resolution via product page

**Roginolisib**'s inhibition of the PI3K/AKT/mTOR pathway.



#### **Modulation of the Tumor Microenvironment**

A key aspect of **Roginolisib**'s anti-cancer activity is its ability to remodel the tumor microenvironment. By selectively inhibiting PI3Kδ, which is highly expressed in immune cells, **Roginolisib** can shift the balance from an immunosuppressive to an anti-tumor immune landscape. Specifically, it has been shown to reduce the number and function of immunosuppressive regulatory T cells (Tregs) while preserving or enhancing the activity of cytotoxic CD8+ T cells and Natural Killer (NK) cells.



Click to download full resolution via product page

**Roginolisib**'s modulation of the tumor immune microenvironment.

### **Experimental Workflow: Co-culture Model**

To investigate the interplay between **Roginolisib**'s direct anti-tumor effects and its immunomodulatory properties, co-culture models are employed. These systems typically involve the co-culturing of patient-derived tumor cells with autologous peripheral blood mononuclear cells (PBMCs), providing a more physiologically relevant in vitro model.





#### Click to download full resolution via product page

Workflow for assessing **Roginolisib**'s effects in a co-culture model.

# Experimental Protocols Biochemical Assay for PI3K Isoform Selectivity (Kinase Glo® Assay)

This protocol outlines a method to determine the IC50 values of **Roginolisib** against the four Class I PI3K isoforms.

- Reagents and Materials:
  - Recombinant human PI3Kα, PI3Kβ, PI3Kγ, and PI3Kδ enzymes.
  - PIP2 substrate.
  - Kinase-Glo® Luminescent Kinase Assay Kit (Promega).
  - ATP.
  - Roginolisib serial dilutions.
  - Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM EGTA, 0.03% CHAPS).
  - White, opaque 96-well plates.
- Procedure:
  - Prepare serial dilutions of Roginolisib in assay buffer.



- In a 96-well plate, add the respective PI3K enzyme to each well.
- Add the Roginolisib dilutions to the wells.
- Initiate the kinase reaction by adding a mixture of PIP2 and ATP.
- Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
- Stop the reaction and measure the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions.
- Measure luminescence using a plate reader.
- Calculate IC50 values by plotting the percentage of inhibition against the logarithm of Roginolisib concentration and fitting the data to a four-parameter logistic equation.

### Cell-Based Apoptosis Assay (Caspase-Glo® 3/7 Assay)

This protocol describes a method to measure the induction of apoptosis in cancer cells following treatment with **Roginolisib**.

- Reagents and Materials:
  - Cancer cell line of interest (e.g., malignant pleural mesothelioma cell lines PXF698 or PXF1752).
  - Cell culture medium and supplements.
  - Caspase-Glo® 3/7 Assay Kit (Promega).
  - Roginolisib stock solution.
  - White-walled 96-well plates suitable for luminescence measurements.
- Procedure:
  - Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.



- Treat the cells with a range of Roginolisib concentrations (e.g., 0.1-100 μM) for the desired duration (e.g., 48-72 hours). Include untreated and vehicle-treated controls.
- Allow the plate to equilibrate to room temperature.
- Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's protocol.
- Add the Caspase-Glo® 3/7 reagent to each well, ensuring equal volume to the culture medium.
- Mix the contents of the wells by gentle shaking on a plate shaker for 30-60 seconds.
- Incubate the plate at room temperature for 1-2 hours, protected from light.
- Measure the luminescence of each well using a luminometer.
- Express the results as a fold-change in caspase-3/7 activity relative to the vehicle-treated control.

# Flow Cytometry Analysis of Immune Cell Populations in Co-culture Models

This protocol provides a general framework for analyzing changes in T cell populations in a coculture system treated with **Roginolisib**.

- Reagents and Materials:
  - Co-cultured tumor cells and PBMCs.
  - Fluorescently conjugated antibodies against human: CD3, CD4, CD8, CD25, FoxP3, Ki67,
     IFN-γ.
  - Fixation/Permeabilization buffers (e.g., for intracellular FoxP3 and cytokine staining).
  - Flow cytometer.
- Procedure:



- Harvest the cells from the co-culture system after treatment with Roginolisib.
- Perform surface staining by incubating the cells with a cocktail of antibodies against surface markers (CD3, CD4, CD8, CD25) in a suitable buffer (e.g., FACS buffer) on ice, protected from light.
- Wash the cells to remove unbound antibodies.
- For intracellular staining, fix and permeabilize the cells using a commercially available kit according to the manufacturer's instructions.
- Perform intracellular staining by incubating the permeabilized cells with antibodies against intracellular markers (FoxP3, Ki67, IFN-γ).
- Wash the cells to remove unbound antibodies.
- Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.
- Analyze the data using appropriate software. The gating strategy should first identify lymphocytes, then single cells, followed by gating on CD3+ T cells. From the T cell population, CD4+ and CD8+ subsets are identified. Tregs can be identified as CD4+CD25+FoxP3+ cells. Activated CD8+ T cells can be identified by the expression of Ki67 and IFN-y.

### Conclusion

**Roginolisib** represents a significant advancement in the field of PI3K-targeted cancer therapy. Its novel allosteric mechanism of action confers high selectivity for PI3K $\delta$ , leading to a dual anti-cancer effect: direct inhibition of tumor cell growth and a favorable modulation of the tumor immune microenvironment. The robust preclinical data and promising early clinical results underscore the potential of **Roginolisib** as a well-tolerated and effective therapeutic agent, both as a monotherapy and in combination with other anti-cancer treatments. The detailed methodologies provided herein are intended to facilitate further research into this promising molecule and accelerate its development for the benefit of patients with a variety of malignancies.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. aacrjournals.org [aacrjournals.org]
- 2. IOA-244 is a Non-ATP-competitive, Highly Selective, Tolerable PI3K Delta Inhibitor That Targets Solid Tumors and Breaks Immune Tolerance PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. IOA-244 is a Non–ATP-competitive, Highly Selective, Tolerable PI3K Delta Inhibitor That Targets Solid Tumors and Breaks Immune Tolerance PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Roginolisib: A Deep Dive into Allosteric PI3Kδ Modulation for Cancer Therapy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2511894#roginolisib-allosteric-modulation]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com